Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate

Analytical chemistry Quality control Procurement identity verification

Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate (CAS 2340293-52-7) is an aryl β-keto ester with molecular formula C₁₂H₁₃BrO₃ and a molecular weight of 285.13 g·mol⁻¹. The compound features a 2-bromo-6-methylphenyl acyl group linked to an ethyl 3-oxopropanoate backbone (SMILES: CCOC(=O)CC(=O)c1c(C)cccc1Br), positioning it within the broader class of ortho,ortho′-disubstituted aromatic β-keto esters.

Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
Cat. No. B12072225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate
Molecular FormulaC12H13BrO3
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C=CC=C1Br)C
InChIInChI=1S/C12H13BrO3/c1-3-16-11(15)7-10(14)12-8(2)5-4-6-9(12)13/h4-6H,3,7H2,1-2H3
InChIKeySSBVGNLEKVFMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate – Procurement-Relevant Identity, Physicochemical Profile, and Structural Classification


Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate (CAS 2340293-52-7) is an aryl β-keto ester with molecular formula C₁₂H₁₃BrO₃ and a molecular weight of 285.13 g·mol⁻¹ . The compound features a 2-bromo-6-methylphenyl acyl group linked to an ethyl 3-oxopropanoate backbone (SMILES: CCOC(=O)CC(=O)c1c(C)cccc1Br), positioning it within the broader class of ortho,ortho′-disubstituted aromatic β-keto esters . Its computed XLogP3 is 3.0, and the exact monoisotopic mass is 284.00481 Da . This compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the combined presence of an electrophilic aryl bromide, a nucleophilic active methylene, and an ester functionality enables divergent downstream transformations including heterocycle construction and cross-coupling reactions .

Why Generic Substitution of Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate Fails: Comparator Evidence for Procurement Decisions


Substituting Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate with a seemingly analogous β-keto ester—such as the des-methyl variant (ethyl 3-(2-bromophenyl)-3-oxopropanoate, MW 271.11), the 2-fluoro-6-methyl analog (MW 224.23), or the 2-bromo-4-methyl regioisomer (isobaric at MW 285.13)—introduces quantifiable differences in lipophilicity (ΔLogP up to ~0.73 units), steric environment around the reactive methylene center, and the chemical identity of the halogen for downstream cross-coupling . The ortho-methyl group in the 2-bromo-6-methyl substitution pattern imposes steric shielding that modulates both the rate of nucleophilic addition to the β-keto carbonyl and the regiochemical outcome of heterocyclization reactions, while the bromine atom serves as a specific synthetic handle for Suzuki–Miyaura and related Pd-catalyzed couplings that the fluoro analog cannot participate in [1]. These are not interchangeable compounds; procurement based on superficial class similarity without attention to the 2-bromo-6-methyl substitution pattern risks reaction failure, altered product distribution, or the need for complete re-optimization of synthetic routes .

Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate: Quantitative Head-to-Head Differentiation Evidence vs. Closest Structural Analogs


Molecular Weight and Analytical Discrimination: 2-Bromo-6-methyl vs. Des-methyl Analog vs. 2-Fluoro-6-methyl Analog

Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate (C₁₂H₁₃BrO₃, MW 285.13 g·mol⁻¹) is distinguishable from its closest commercially available comparator, ethyl 3-(2-bromophenyl)-3-oxopropanoate (des-methyl analog, C₁₁H₁₁BrO₃, MW 271.11 g·mol⁻¹), by a mass difference of +14.02 Da (one CH₂ unit), and from the 2-fluoro-6-methyl analog (C₁₂H₁₃FO₃, MW 224.23 g·mol⁻¹) by +60.90 Da (Br vs. F substitution) . This mass difference is sufficient for unambiguous LC-MS and GC-MS identity confirmation in procurement quality control workflows. The distinct isotopic signature of bromine (¹Br:⁸¹Br ≈ 1:1 ratio) in the target compound provides an additional orthogonal verification feature absent in the fluoro analog .

Analytical chemistry Quality control Procurement identity verification

Lipophilicity (XLogP3) Differentiation: Impact on Chromatographic Retention and Partitioning Behavior

The computed XLogP3 of Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate is 3.0, representing a meaningful increase over both the des-methyl analog (XLogP ≈ 2.6) and the 2-fluoro-6-methyl analog (LogP = 2.27) . The ΔXLogP of +0.40 versus the des-methyl analog and +0.73 versus the fluoro analog corresponds to a predicted ~2.5-fold and ~5.4-fold increase in octanol-water partition coefficient, respectively, which directly affects reversed-phase HPLC retention times, silica gel column chromatography elution profiles, and any biological partitioning assessments in cell-based or in vivo models . This lipophilicity difference is structurally attributable to the combined effect of the ortho-bromine (hydrophobic, polarizable) and ortho-methyl (hydrophobic) substituents on the phenyl ring.

Lipophilicity Chromatography Drug-likeness optimization ADME prediction

Ortho-Methyl Steric Shielding: Reactivity Modulation vs. Des-methyl and para-Methyl Regioisomers

The 2-bromo-6-methyl substitution pattern creates a sterically congested environment around the aryl–carbonyl junction that is absent in the des-methyl analog (2-bromo only) and differs fundamentally from the 2-bromo-4-methyl regioisomer (CAS 1702465-73-3) in which the methyl group is in the para position relative to the carbonyl attachment point . In β-keto esters, steric hindrance ortho to the carbonyl is known to slow the rate of nucleophilic addition at the ketone carbonyl and to influence the keto–enol equilibrium position, which in turn affects enolate alkylation regioselectivity and the chemoselectivity of condensation reactions with hydrazines or amidines for heterocycle synthesis [1]. The ortho-methyl group in the target compound also restricts rotational freedom of the aryl ring, potentially enhancing stereochemical control in asymmetric transformations relative to the conformationally more mobile des-methyl comparator [1].

Steric effect Reaction kinetics Regioselectivity Enolate chemistry

Halogen Identity as a Synthetic Handle: Aryl Bromide (Target) vs. Aryl Fluoride (Analog) in Cross-Coupling Reactivity

The bromine substituent at the 2-position of Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate serves as an effective leaving group for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Buchwald–Hartwig, Sonogashira). In contrast, the 2-fluoro-6-methyl analog (CAS 2988515-39-3) contains a C–F bond that is essentially inert under standard cross-coupling conditions due to the high C–F bond dissociation energy (~126 kcal·mol⁻¹ vs. ~68 kcal·mol⁻¹ for C–Br) [1]. This difference is categorical, not incremental: the bromo compound enables late-stage diversification of the aryl ring after β-keto ester elaboration, while the fluoro analog forecloses this synthetic strategy entirely . The 2-bromo-4-methyl regioisomer (CAS 1702465-73-3) also contains a cross-coupling-competent C–Br bond, but the altered substitution pattern (Br ortho to carbonyl, methyl para) produces electronically distinct Pd-oxidative addition intermediates that may differ in coupling rate and selectivity from those derived from the target compound [1].

Cross-coupling Suzuki–Miyaura Palladium catalysis Building block diversification

Regioisomeric Identity: 2-Bromo-6-methyl vs. 2-Bromo-4-methyl – Same Formula, Different Synthetic Outcomes

Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate and its 2-bromo-4-methyl regioisomer (CAS 1702465-73-3) share identical molecular formula (C₁₂H₁₃BrO₃) and molecular weight (285.13 g·mol⁻¹), making them isobaric and indistinguishable by mass spectrometry alone . They are differentiated by the position of the methyl group: ortho (6-position) in the target versus para (4-position) in the regioisomer. This regioisomeric difference has at least two procurement-relevant consequences: (1) the ortho-methyl in the target compound introduces steric compression not present in the para-methyl regioisomer, altering the conformational preference of the aryl ring relative to the β-keto ester moiety; (2) the electronic effect of the methyl group on the aryl ring differs between ortho and para positions (inductive electron-donating effect felt more strongly at the ortho and para carbons, but steric inhibition of resonance may attenuate conjugation in the ortho case), which can influence the electrophilicity of the bromine toward oxidative addition in cross-coupling and the acidity of the active methylene protons . The 2-bromo-4-methyl regioisomer is commercially available at 98% purity, establishing a procurement benchmark for the target compound .

Regioisomerism Heterocycle synthesis SAR Building block selection

Downstream Application Evidence: β-Keto Ester as a Precursor to Biologically Relevant 2,6-Disubstituted Phenyl Heterocycles

Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate belongs to a class of β-keto esters that serve as key precursors for the synthesis of 3-aryl-1H-pyrazol-5-amines through condensation with hydrazine or substituted hydrazines [1]. Evidence for this transformation trajectory is provided by the commercial availability of 3-(2-bromo-6-methylphenyl)-1H-pyrazol-5-amine (CAS 2139037-29-7), which is the direct cyclocondensation product obtainable from the target β-keto ester and hydrazine [2]. This specific downstream pyrazole is a brominated heterocyclic building block with a 2,6-disubstituted phenyl group, and its availability (95% purity, Enamine catalog) confirms that the target β-keto ester has demonstrated utility as a synthetic intermediate leading to heterocyclic scaffolds of pharmaceutical interest [2]. The 2-bromo-6-methyl substitution pattern is preserved through the cyclization, meaning that the procurement of this specific regioisomer (rather than the 2-bromo-4-methyl variant) is essential for generating the corresponding 3-(2-bromo-6-methylphenyl)-pyrazole scaffold [1].

Heterocycle synthesis Pyrazole Medicinal chemistry Building block utility

Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of 3-(2-Bromo-6-methylphenyl)-1H-pyrazol-5-amine and Related Heterocyclic Scaffolds

The target compound serves as a direct precursor for constructing 3-aryl-pyrazole libraries. Cyclocondensation with hydrazine hydrate yields 3-(2-bromo-6-methylphenyl)-1H-pyrazol-5-amine (CAS 2139037-29-7), a brominated pyrazole building block cataloged at 95% purity by Enamine [1]. The ortho-bromine is preserved through the cyclization, enabling subsequent Pd-catalyzed cross-coupling diversification of the pyrazole scaffold—a strategy foreclosed if the 2-fluoro-6-methyl analog were used instead. The ortho-methyl group provides steric differentiation that may influence the binding pose of the final pyrazole-containing ligand in biological targets, making this specific substitution pattern the relevant choice for SAR exploration [1].

Synthetic Methodology Development: Sterically Biased β-Keto Ester for Enolate Alkylation and Asymmetric Transformation Studies

The 2,6-disubstituted aryl group in the target compound creates a sterically differentiated environment for the β-keto ester active methylene. This steric bias, absent in the des-methyl analog (2-bromo only), can be exploited in enolate alkylation studies to probe diastereoselectivity or in asymmetric catalysis experiments where substrate steric bulk influences enantiomeric outcome [2]. The XLogP3 of 3.0, compared to 2.6 for the des-methyl analog, also provides a meaningful difference for chromatographic method development studies where the effect of ortho-substitution on retention behavior is being systematically investigated .

Cross-Coupling Chemistry: Aryl Bromide as a Synthetic Handle for Late-Stage Diversification

The C–Br bond in the target compound (BDE ~68 kcal·mol⁻¹) is competent for Suzuki–Miyaura, Heck, and Sonogashira couplings, enabling the β-keto ester core to be elaborated with diverse aryl, alkenyl, or alkynyl substituents at the 2-position of the phenyl ring after initial keto ester transformations have been completed [3]. This provides a divergent synthesis strategy: elaborate the β-keto ester functionality first (e.g., heterocyclization, reduction, amidation), then diversify the aryl ring via cross-coupling. The 2-fluoro-6-methyl analog (CAS 2988515-39-3) cannot participate in this sequence due to C–F bond inertness, making the target compound the required procurement choice for laboratories employing Pd-catalyzed late-stage functionalization strategies .

Analytical Reference Standard Procurement: Identity Verification Against Isobaric Regioisomers

Because the target compound (2-bromo-6-methyl) and its 2-bromo-4-methyl regioisomer share identical molecular formula and molecular weight (285.13 g·mol⁻¹), they are indistinguishable by MS alone . Procurement of an authenticated sample of the correct regioisomer is essential for establishing reference ¹H NMR spectra and GC/HPLC retention times. The ortho-methyl substitution pattern in the target compound produces a distinct aromatic proton coupling pattern in ¹H NMR (three adjacent aromatic protons with ortho and meta couplings) that differs from the para-methyl regioisomer's AA′BB′ pattern, providing a definitive identity verification method for QC release testing .

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